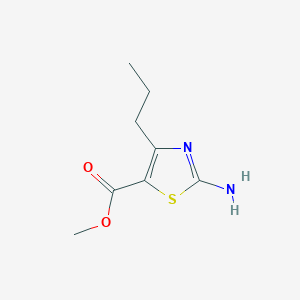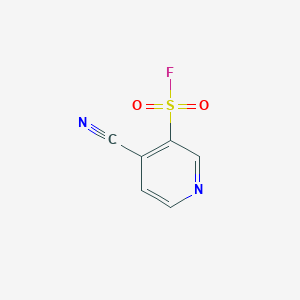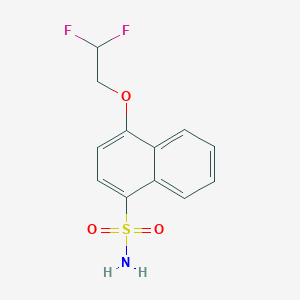
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a difluoroethoxy group and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide typically involves the reaction of naphthalene derivatives with difluoroethanol and sulfonamide precursors. One common method includes the use of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride as an intermediate . This intermediate can be prepared by reacting naphthalene-1-sulfonyl chloride with difluoroethanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, reduced sulfonamide derivatives, and various substituted naphthalene compounds.
科学研究应用
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The difluoroethoxy group may enhance the compound’s stability and reactivity, contributing to its overall effects .
相似化合物的比较
Similar Compounds
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide.
Naphthalene-1-sulfonamide: A simpler analog without the difluoroethoxy group.
Difluoroethoxybenzene derivatives: Compounds with similar difluoroethoxy substitution but different core structures.
Uniqueness
This compound stands out due to the combination of its naphthalene core, difluoroethoxy group, and sulfonamide functionality. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications .
属性
分子式 |
C12H11F2NO3S |
|---|---|
分子量 |
287.28 g/mol |
IUPAC 名称 |
4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H11F2NO3S/c13-12(14)7-18-10-5-6-11(19(15,16)17)9-4-2-1-3-8(9)10/h1-6,12H,7H2,(H2,15,16,17) |
InChI 键 |
FABIPIDDQIBYHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)OCC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)
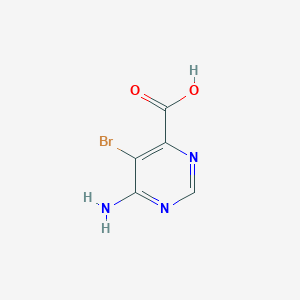
![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
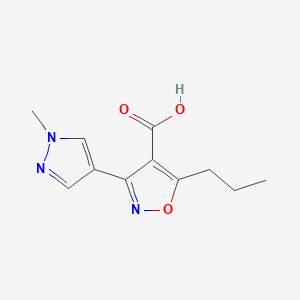
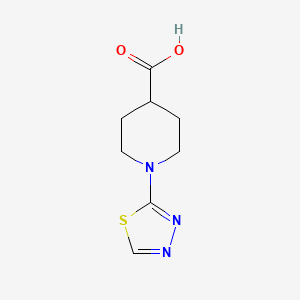
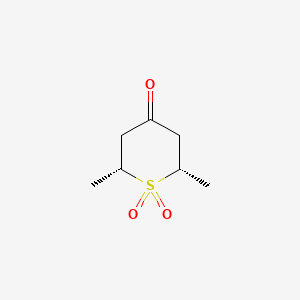
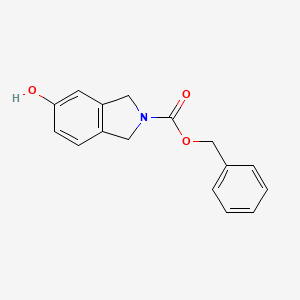
![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
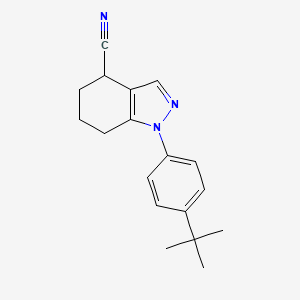
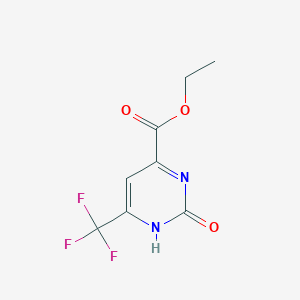
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
